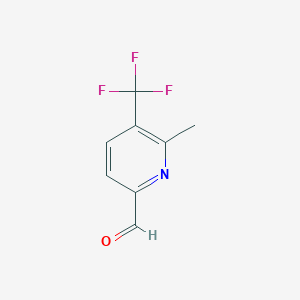

6-Methyl-5-(trifluoromethyl)picolinaldehyde

Description

6-Methyl-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C8H6F3NO It is a derivative of picolinaldehyde, where the methyl and trifluoromethyl groups are substituted at the 6th and 5th positions, respectively

Properties

Molecular Formula |

C8H6F3NO |

|---|---|

Molecular Weight |

189.13 g/mol |

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)3-2-6(4-13)12-5/h2-4H,1H3 |

InChI Key |

IUFZDHFZEXKHID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 6-methylpicolinaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: 6-Methyl-5-(trifluoromethyl)picolinic acid.

Reduction: 6-Methyl-5-(trifluoromethyl)picolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-5-(trifluoromethyl)picolinaldehyde has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can form covalent bonds with nucleophilic sites in enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in Schiff base formation with amines, further influencing biological pathways .

Comparison with Similar Compounds

- 5-(Trifluoromethyl)picolinaldehyde

- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde

- 6-Methylpicolinaldehyde

Comparison: 6-Methyl-5-(trifluoromethyl)picolinaldehyde is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals .

Biological Activity

6-Methyl-5-(trifluoromethyl)picolinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C8H6F3N

- Molecular Weight : 189.14 g/mol

- CAS Number : 14422792

The compound features a picolinaldehyde structure with a trifluoromethyl group, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 6-methylpicolinaldehyde.

- Reagents : Trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonium salts) are used to introduce the trifluoromethyl group.

- Reaction Conditions : The reaction is generally conducted under controlled temperatures and may require specific solvents or catalysts to optimize yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound exhibits a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.

Anticancer Activity

Research has also investigated the anticancer properties of this compound. In a study assessing its effects on cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed IC50 values of approximately 15 µM for HeLa cells and 20 µM for MCF-7, suggesting significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The proposed mechanism of action for the biological activity of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the trifluoromethyl group contributes to increased ROS production, leading to oxidative stress in targeted cells.

Case Study 1: Antimicrobial Screening

In a systematic screening of novel compounds for antimicrobial activity, researchers evaluated this compound against a panel of pathogens. The study revealed promising results, particularly against multidrug-resistant strains, highlighting its potential as a lead compound for further development.

Case Study 2: Cancer Cell Line Evaluation

A comprehensive evaluation was conducted using various cancer cell lines to assess the anticancer properties of the compound. The study concluded that the compound's structural features contributed to its selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.